Ftivazide's Mechanism of Action in Mycobacterium tuberculosis: A Technical Guide
Ftivazide's Mechanism of Action in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ftivazide, a hydrazide derivative of isonicotinic acid, is an anti-tuberculosis agent with a mechanism of action analogous to that of the frontline drug isoniazid (INH). As a prodrug, Ftivazide requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of the drug subsequently inhibits the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall, leading to bacterial cell death. This in-depth guide details the molecular mechanisms of Ftivazide's action, presents key quantitative data for analogous compounds, provides detailed experimental protocols for its study, and visualizes the critical pathways and workflows.
Core Mechanism of Action
Ftivazide exerts its bactericidal effect through a multi-step process that begins with its passive diffusion into the Mycobacterium tuberculosis bacillus and culminates in the disruption of cell wall biosynthesis.
Prodrug Activation by KatG
Ftivazide is a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the mycobacterium to become a potent antibacterial agent.[1][2] This activation is catalyzed by the multifunctional catalase-peroxidase enzyme, KatG.[1][3][4] The process is believed to involve the generation of a reactive radical species from the hydrazide moiety of Ftivazide, similar to the activation of isoniazid.[5][6] This activation can be influenced by the presence of oxidants like hydrogen peroxide or superoxide radicals.[6][7] Mutations in the katG gene are a primary mechanism of resistance to isoniazid and would likely confer resistance to Ftivazide as well.[3]
Inhibition of Mycolic Acid Synthesis
The primary target of activated Ftivazide is the mycolic acid biosynthesis pathway.[1][2][8] Mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust, impermeable barrier.[1][2] By inhibiting their synthesis, Ftivazide compromises the structural integrity of the cell wall, leading to increased permeability and eventual cell lysis.[1] This also renders the bacterium more susceptible to the host's immune response.[1][2]
The Molecular Target: InhA
The specific enzyme inhibited by the activated form of Ftivazide is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][4] The activated drug covalently attaches to the NAD⁺ cofactor, forming an adduct.[5][9][10] This drug-NAD⁺ adduct then acts as a potent, slow, tight-binding inhibitor of InhA.[4][11] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acid precursors of mycolic acids.[1][12] Inhibition of InhA halts this elongation process, preventing the formation of mature mycolic acids.
The following diagram illustrates the proposed signaling pathway for Ftivazide's mechanism of action.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) against M. tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14][15]
| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid | H37Rv (susceptible) | 0.02 - 0.04 | 0.15 - 0.29 | [16] |
| Isoniazid | INH-Resistant (katG S315T) | > 1.0 | > 7.3 | [3] |
| Direct InhA Inhibitor (NITD-916) | H37Rv (susceptible) | 0.042 | 0.04 | [12] |
| Direct InhA Inhibitor (NITD-916) | INH-Resistant (katG mutant) | 0.04 - 0.16 | 0.04 - 0.16 | [12] |
Table 2: InhA Enzyme Inhibition (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Assay Conditions | Reference |
| Isoniazid-NAD adduct | InhA | ~0.05 - 0.1 | Pre-activated with KatG | [4] |
| Direct InhA Inhibitor (NITD-564) | InhA | 0.59 | In vitro enzymatic assay | [12] |
| Direct InhA Inhibitor (Compound 7) | InhA | 0.22 | In vitro enzymatic assay | [17] |
Experimental Protocols
The following protocols describe key methodologies used to investigate the mechanism of action of Ftivazide and similar anti-tubercular agents.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric method used to determine the MIC of a compound against M. tuberculosis. Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (7H9-S)
-
Ftivazide stock solution (in DMSO or water)
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile water
Procedure:
-
Prepare a fresh subculture of M. tuberculosis on Löwenstein-Jensen medium.
-
Prepare an inoculum in 7H9-S broth and adjust the turbidity to a McFarland standard of 1.0. Further dilute this suspension 1:20 in 7H9-S broth.
-
Add 100 µL of 7H9-S broth to all wells of a 96-well plate.
-
Add 100 µL of the Ftivazide stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the diluted bacterial inoculum to each well. Include a drug-free well as a positive growth control and a well with only medium as a negative control.
-
Add sterile water to the perimeter wells to minimize evaporation.
-
Seal the plate in a plastic bag and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate overnight.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[1][18]
The workflow for the REMA is depicted in the following diagram.
In Vitro InhA Inhibition Assay
This is a biochemical assay to measure the direct inhibition of the InhA enzyme by a compound. The activity of InhA is monitored by the oxidation of its cofactor, NADH, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
Substrate (e.g., 2-trans-dodecenoyl-CoA or DD-CoA)
-
Activated Ftivazide (or Ftivazide plus KatG and an oxidant for in situ activation)
-
Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl)
-
96-well UV-transparent plates
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor (activated Ftivazide). Use a control with no inhibitor.
-
Add a fixed concentration of NADH (e.g., 250 µM).
-
Add a fixed concentration of the InhA enzyme (e.g., 10-100 nM).
-
Pre-incubate the enzyme, inhibitor, and NADH mixture at room temperature for 10-20 minutes.
-
Initiate the reaction by adding the substrate (e.g., 25 µM DD-CoA).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities from the linear phase of the reaction.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[19][20]
Mycolic Acid Synthesis Inhibition Assay
This whole-cell assay determines if a compound inhibits the synthesis of mycolic acids by radiolabeling, extracting, and analyzing the lipids.
Materials:
-
M. tuberculosis culture
-
7H9-S broth
-
Ftivazide
-
[¹⁴C]-acetic acid (radiotracer)
-
Saponification reagent (e.g., 15% tetrabutylammonium hydroxide)
-
Acidification reagent (e.g., HCl)
-
Extraction solvents (e.g., diethyl ether, dichloromethane)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvents (e.g., hexane:ethyl acetate)
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Treat the culture with varying concentrations of Ftivazide for a defined period (e.g., 6 hours). Include an untreated control.
-
Add [¹⁴C]-acetic acid to each culture and incubate for several hours to allow for incorporation into lipids.
-
Harvest the bacterial cells by centrifugation and wash them.
-
Perform saponification and acidification to cleave fatty acids from lipids.
-
Extract the mycolic acid methyl esters (MAMEs) using organic solvents.
-
Spot the extracted MAMEs onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate different classes of mycolic acids (alpha-, methoxy-, and keto-mycolates).
-
Visualize the radiolabeled mycolic acids using a phosphorimager or autoradiography.
-
A reduction in the intensity of the mycolic acid spots in the Ftivazide-treated samples compared to the control indicates inhibition of mycolic acid synthesis.[12][21]
The logical relationship of these key experiments in characterizing Ftivazide's mechanism of action is presented below.
Conclusion
The mechanism of action of Ftivazide in Mycobacterium tuberculosis is well-understood through its strong analogy with isoniazid. It functions as a prodrug that is activated by the mycobacterial enzyme KatG to form a reactive species. This activated molecule, in complex with NAD⁺, potently inhibits the InhA enzyme, a crucial component of the FAS-II system. The resulting blockade of mycolic acid synthesis leads to the destruction of the mycobacterial cell wall and cell death. The experimental protocols detailed herein provide a robust framework for the continued study of Ftivazide and the discovery of new anti-tubercular agents targeting this validated pathway. Direct inhibitors of InhA that do not require KatG activation remain a high-priority area for research, as they have the potential to be effective against isoniazid-resistant strains of M. tuberculosis.[11][12][18][22]
References
- 1. Ftivazide | Benchchem [benchchem.com]
- 2. What is the mechanism of Ftivazide? [synapse.patsnap.com]
- 3. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative bioavailability of rifampicin, isoniazid and pyrazinamide from a four drug fixed dose combination with separate formulations at the same dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Ftivazide used for? [synapse.patsnap.com]
- 9. Catalase-peroxidases (KatG) exhibit NADH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 11. InhA inhibitors as potential antitubercular agents : Oriental Journal of Chemistry [orientjchem.org]
- 12. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. idexx.com [idexx.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct inhibitors of InhA are active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative bioequivalence study of rifampicin and isoniazid combinations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
